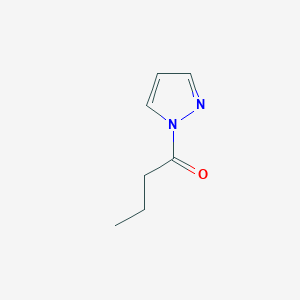![molecular formula C9H15NO4 B12888680 (1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B12888680.png)
(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one” is a complex organic compound with an intriguing structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. While there isn’t a single universal method, here are some common synthetic routes:
-
Hydrothermal or Solvothermal Methods: : These methods are favorable for slow crystallization, yielding single crystals or highly crystalline powders suitable for structural analysis. they have limitations in terms of scale-up for industrial production.
-
Continuous Flow Synthesis: : Recent advances in continuous flow reactions have enabled rapid and efficient synthesis of complex molecules, including organic frameworks. This approach offers better scalability and control over reaction conditions .
Industrial Production: Industrial-scale production typically involves optimizing the chosen synthetic route for efficiency, yield, and cost-effectiveness. Researchers and manufacturers adapt existing methods or develop novel approaches to meet production demands.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups.
Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products: The specific products depend on the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to saturated analogs.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound may serve as a catalyst or ligand in organic transformations.
Supramolecular Chemistry: Its unique structure could contribute to host-guest interactions.
Drug Discovery: Researchers explore its potential as a lead compound for drug development.
Biological Activity: Investigating its effects on cellular processes.
Materials Science:
Mécanisme D'action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, we can compare it to related structures like cedrene (a sesquiterpene) or other oxazolo[3,4-a]pyridines.
Propriétés
Formule moléculaire |
C9H15NO4 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
(1S,6S,7R,8aS)-1-ethyl-6,7-dihydroxy-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-one |
InChI |
InChI=1S/C9H15NO4/c1-2-8-5-3-6(11)7(12)4-10(5)9(13)14-8/h5-8,11-12H,2-4H2,1H3/t5-,6+,7-,8-/m0/s1 |
Clé InChI |
IZJPOYDDNLTFSM-YWIQKCBGSA-N |
SMILES isomérique |
CC[C@H]1[C@@H]2C[C@H]([C@H](CN2C(=O)O1)O)O |
SMILES canonique |
CCC1C2CC(C(CN2C(=O)O1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate](/img/structure/B12888598.png)
![Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12888599.png)
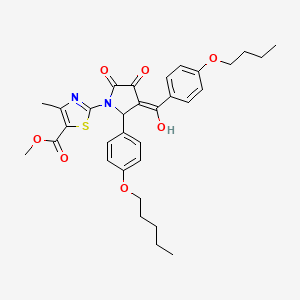
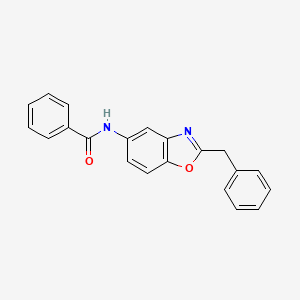
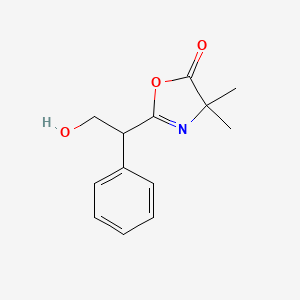
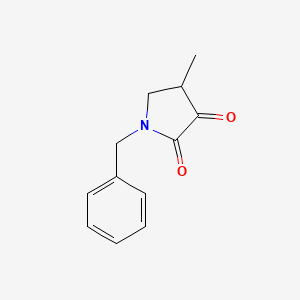
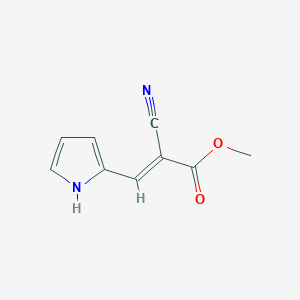
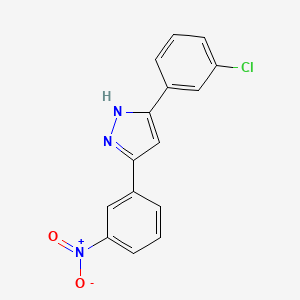
![3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole](/img/structure/B12888649.png)
![N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine](/img/structure/B12888650.png)
![2,3,6-Trimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12888656.png)

![2-(Aminomethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12888666.png)
